molecular formula C7H5ClFNO B12957438 1-(4-Chloro-2-fluoropyridin-3-YL)ethanone

1-(4-Chloro-2-fluoropyridin-3-YL)ethanone

Cat. No.: B12957438
M. Wt: 173.57 g/mol
InChI Key: WCAGCVFRUDIEOO-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluoropyridin-3-yl)ethanone is a pyridine derivative featuring a ketone group at the 3-position, with chlorine and fluorine substituents at the 4- and 2-positions, respectively. This compound is of interest in pharmaceutical and agrochemical research due to the electronic effects of its halogen substituents, which influence reactivity and binding interactions. Its structure is distinct from other pyridine-based ethanones, as the positions and combination of halogens (Cl and F) modulate its physicochemical properties and synthetic utility .

Properties

Molecular Formula

C7H5ClFNO

Molecular Weight

173.57 g/mol

IUPAC Name

1-(4-chloro-2-fluoropyridin-3-yl)ethanone

InChI

InChI=1S/C7H5ClFNO/c1-4(11)6-5(8)2-3-10-7(6)9/h2-3H,1H3

InChI Key

WCAGCVFRUDIEOO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CN=C1F)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Chloro-2-fluoropyridin-3-YL)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-fluoropyridine with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(4-Chloro-2-fluoropyridin-3-YL)ethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chloro-2-fluoropyridin-3-YL)ethanone has several applications in scientific research:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen Substitution Effects

  • 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone (Catalog of Pyridine Compounds): Substituents: Cl at 2-position, F at 5-position. This isomer may exhibit different solubility and crystallinity due to reduced dipole moments .
  • 1-(3-Chloro-5-fluoropyridin-2-yl)ethanone (Safety Data Sheets): Substituents: Cl at 3-position, F at 5-position. Safety data indicate higher acute toxicity (H302: harmful if swallowed) compared to the target compound, suggesting that substituent positions influence metabolic pathways or bioavailability .

Substituent Diversity: Phenyl vs. Halogen Groups

  • 1-[6-(4-Chlorophenyl)-2-methylpyridin-3-yl]ethanone (): Substituents: 4-Chlorophenyl at 6-position, methyl at 2-position. However, the methyl group may reduce electrophilicity at the ketone compared to halogenated analogs .
  • 2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone (): Substituents: Triazole-sulfanyl and 4-fluorophenyl groups. Such structural complexity may improve thermal stability but complicate synthesis compared to simpler halogenated ethanones .

Electronic and Thermochemical Properties

  • DFT Studies (): Density functional theory (DFT) calculations using B3LYP functionals suggest that electron-withdrawing groups (Cl, F) lower the LUMO energy of pyridine derivatives, enhancing electrophilicity. For 1-(4-Chloro-2-fluoropyridin-3-yl)ethanone, this effect is more pronounced than in analogs with single halogens or electron-donating groups (e.g., methyl) . Absolute hardness (η) values, derived from ionization potentials (I) and electron affinities (A), predict that the target compound is "harder" (less reactive) than non-halogenated ethanones but "softer" than fully fluorinated analogs due to the balance of Cl and F electronegativities .

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Substituents Key Properties Applications/Notes
This compound C₇H₄ClFNO Cl (4), F (2), COCH₃ (3) High electrophilicity, moderate toxicity Pharmaceutical intermediates
1-(2-Chloro-5-fluoropyridin-3-yl)ethanone C₇H₄ClFNO Cl (2), F (5), COCH₃ (3) Lower dipole moment, reduced reactivity Agrochemical research
1-[6-(4-Chlorophenyl)-2-methylpyridin-3-yl]ethanone C₁₄H₁₁ClNO 4-ClPh (6), CH₃ (2), COCH₃ (3) Steric bulk, enhanced binding affinity Drug design
1-(2-Chlorophenyl)ethanone C₈H₇ClO Cl (2), COCH₃ (1) High crystallinity, simple synthesis Organic synthesis

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